
3,5-Difluoropyridine-2-carboxamide
Vue d'ensemble
Description
3,5-Difluoropyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Applications De Recherche Scientifique
Inhibitors of Gene Expression
Research has explored derivatives of pyridine carboxamides, such as 3,5-difluoropyridine-2-carboxamide, as inhibitors of transcription factors like NF-kappaB and AP-1. These compounds were found to have cell-based activity and potential oral bioavailability, with certain substitutions at the pyrimidine ring enhancing or reducing their efficacy (Palanki et al., 2000).
Antituberculosis Activity
A study synthesized new dihydropyridines with carboxamides in the 3 and 5 positions, showing anti-tuberculosis activity. The synthesized compounds were effective against Mycobacterium tuberculosis, with some demonstrating moderate activity compared to standard treatments (Amini et al., 2008).
DNA Binding
Pyridine-2-carboxamide-netropsin is a synthetic analog of natural products that bind specifically to certain DNA sequences. This demonstrates the potential of pyridine carboxamide derivatives in molecular biology for specific DNA interactions (Wade et al., 1992).
Anti-inflammatory Applications
Research on 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a related compound, has shown its use as an anti-inflammatory agent. This highlights the potential of similar pyridine carboxamide derivatives in treating inflammatory conditions (Rajeswaran & Srikrishnan, 2008).
Crystal Engineering and Pharmacokinetics
Diflunisal, a non-steroidal anti-inflammatory drug, forms co-crystals with isomeric pyridinecarboxamides. This study demonstrates the role of pyridinecarboxamide derivatives in crystal engineering to enhance the biopharmaceutical performance of active pharmaceutical ingredients (Évora et al., 2016).
Antimicrobial Activities
Macrocyclic pentaazapyridine and dipeptide pyridine derivatives, synthesized from pyridine carboxamides, have shown antimicrobial activities. This indicates their potential in developing new antimicrobial agents (Flefel et al., 2018).
Propriétés
IUPAC Name |
3,5-difluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSZYXOBLMONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382543 | |
| Record name | 3,5-difluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoropyridine-2-carboxamide | |
CAS RN |
745784-03-6 | |
| Record name | 3,5-difluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



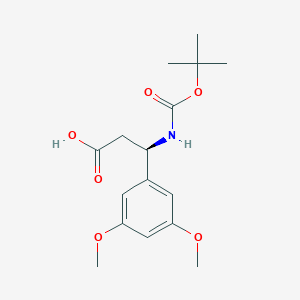
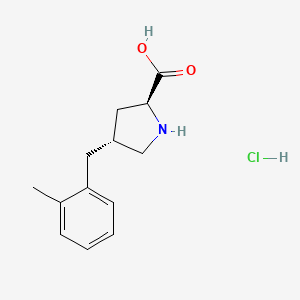
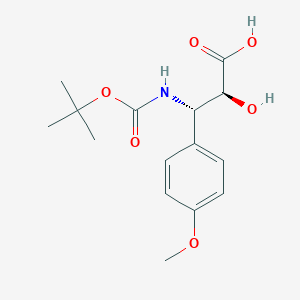
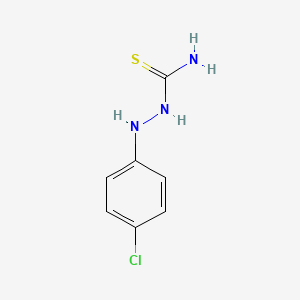
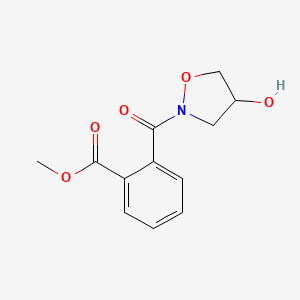
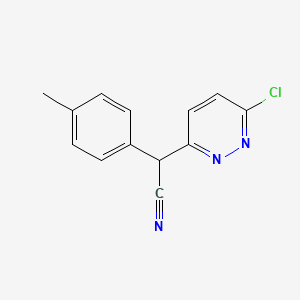
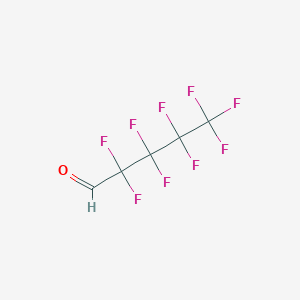
![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)
![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)
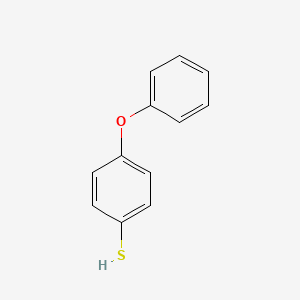
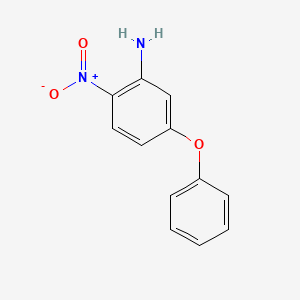
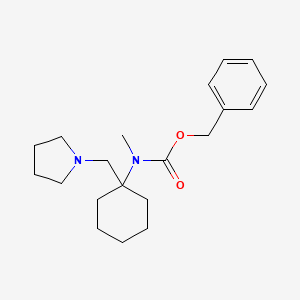
![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)
